molecular formula C22H27N3O B2414245 N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]acetamide CAS No. 850925-86-9

N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]acetamide

Cat. No.: B2414245
CAS No.: 850925-86-9
M. Wt: 349.478
InChI Key: LIGYTMOJMOXDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]acetamide is a synthetic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]acetamide typically involves the condensation of 1-pentylbenzimidazole with 2-phenylethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For instance, benzimidazole derivatives are known to inhibit microtubule polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]acetamide stands out due to its unique structural features, which confer specific biological activities. Its pentyl and phenylethyl groups contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and molecular targets within cells. This makes it a promising candidate for further research and development in various scientific fields .

Properties

IUPAC Name

N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-3-4-10-15-25-21-14-9-8-13-19(21)24-22(25)20(23-17(2)26)16-18-11-6-5-7-12-18/h5-9,11-14,20H,3-4,10,15-16H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGYTMOJMOXDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.